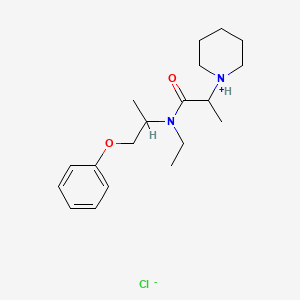
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process can be carried out using liver microsomes from rats pretreated with 3-methylcholanthrene . The hydroxyl groups of dibenz(a,h)anthracene trans-1,2-dihydrodiol are predominantly in quasi-axial conformations, which facilitates the formation of the desired dihydrodiol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes several types of chemical reactions, including oxidation and epoxidation.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include vicinal dihydrodiol epoxides and tetrahydrotetrols .
Scientific Research Applications
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is primarily used in scientific research to study the metabolic pathways and carcinogenic potential of PAHs. It serves as a model compound to understand the formation of DNA adducts and the mutagenic effects of PAH metabolites . This compound is also used in studies involving high-performance liquid chromatography and mass spectrometry to identify and quantify PAH metabolites .
Mechanism of Action
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to reactive intermediates, such as dihydrodiol epoxides. These intermediates can form covalent bonds with DNA, leading to the formation of DNA adducts. This process can result in mutations and potentially initiate carcinogenesis . The molecular targets involved in this mechanism include DNA and various enzymes involved in the metabolic activation of PAHs .
Comparison with Similar Compounds
- trans-3,4-Dihydro-3,4-dihydroxychrysene
- trans-9,10-Dihydro-9,10-dihydroxybenzo(a)pyrene
Comparison: trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific metabolic pathway and the formation of distinct dihydrodiol epoxides. Unlike other similar compounds, it predominantly forms tetrahydrotetrols as major products . This uniqueness makes it a valuable compound for studying the specific metabolic and carcinogenic pathways of dibenz(a,h)anthracene derivatives.
Properties
CAS No. |
66267-18-3 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
InChI Key |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)




![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)







